2-Nitrophenylarsonic acid

Environmental fate Oxidative degradation Manganese oxide reactivity

2-Nitrophenylarsonic acid (2-NPAA; o-nitrophenylarsonic acid) is an organoarsonic acid of formula C₆H₆AsNO₅ (MW 247.04) bearing a nitro substituent at the ortho position of the phenyl ring. It belongs to the substituted phenylarsonic acid class, which also includes its positional isomers (3-nitro, 4-nitro), the veterinary feed additive roxarsone (4-hydroxy-3-nitrophenylarsonic acid), and p-arsanilic acid.

Molecular Formula C6H6AsNO5
Molecular Weight 247.04 g/mol
CAS No. 5410-29-7
Cat. No. B1661980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Nitrophenylarsonic acid
CAS5410-29-7
Molecular FormulaC6H6AsNO5
Molecular Weight247.04 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)[N+](=O)[O-])[As](=O)(O)O
InChIInChI=1S/C6H6AsNO5/c9-7(10,11)5-3-1-2-4-6(5)8(12)13/h1-4H,(H2,9,10,11)
InChIKeyUYEDGVZDGVIURN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Nitrophenylarsonic Acid (CAS 5410-29-7) Procurement-Grade Organoarsenic Compound for Differentiated Environmental and Analytical Research


2-Nitrophenylarsonic acid (2-NPAA; o-nitrophenylarsonic acid) is an organoarsonic acid of formula C₆H₆AsNO₅ (MW 247.04) bearing a nitro substituent at the ortho position of the phenyl ring [1]. It belongs to the substituted phenylarsonic acid class, which also includes its positional isomers (3-nitro, 4-nitro), the veterinary feed additive roxarsone (4-hydroxy-3-nitrophenylarsonic acid), and p-arsanilic acid [1]. Commercially available at ≥98.0% purity by neutralization titration, 2-NPAA is supplied as a white-to-yellow-to-orange crystalline powder with room-temperature storage stability . Its electron-withdrawing ortho-nitro group imparts distinct electrochemical, sorptive, and redox reactivity properties that quantitatively differ from those of its para and meta isomers and other in-class analogs, making it a non-substitutable compound in several specialized research workflows [1].

1
Isomer-specific electroanalytical determination via distinct polarographic half-wave potential
2
Precursor for ortho-arsonophenylazo chelating reagents (Thoron family)
3
Conservative tracer for organoarsenic mobility in manganese-oxide-rich soils
4
Stringent sorbent benchmark probe in organoarsenical removal research

Why 2-Nitrophenylarsonic Acid Cannot Be Replaced by 4-Nitrophenylarsonic Acid, Roxarsone, or Other Phenylarsonates in Critical Applications


The ortho-nitro substitution of 2-NPAA generates a sterically hindered, electron-withdrawing environment at the arsenic-bearing C-1 position that is fundamentally absent in para- and meta-nitro isomers, roxarsone, or p-arsanilic acid [1]. This electronic and steric configuration renders 2-NPAA uniquely nonreactive toward oxidative degradation by manganese oxides—a property that roxarsone, p-ASA, 2-APAA, and 4-HPAA do not share—and produces a cathodic half-wave potential 40 mV more negative than that of its 4-nitro isomer, enabling isomer-resolved polarographic determination [1][2]. Furthermore, the ortho-nitro-to-ortho-amino reduction sequence is the obligate synthetic gateway to Thoron (1-(o-arsonophenylazo)-2-naphthol-3,6-disulfonic acid), a classical analytical reagent for thorium and zirconium; no meta- or para-substituted analog can substitute in this pathway [3]. These position-dependent properties mean that generic procurement of 'a nitrophenylarsonic acid' without specifying the 2-nitro isomer will lead to divergent experimental outcomes in environmental fate studies, electroanalytical method development, and chelating-reagent synthesis.

Electroanalytical fingerprint mismatch

Ortho-nitro substitution shifts E₁/₂ by ~40 mV relative to the para isomer; 4-NPAA cannot co-detect with 2-NPAA using the same polarographic method without revalidation.

Degradation pathway divergence

2-NPAA resists birnessite-mediated oxidative C–As cleavage, whereas roxarsone and p-ASA degrade rapidly. Substitution would alter environmental fate conclusions.

Synthetic dead-end with meta/para isomers

Only the ortho isomer provides the correct ortho-amino intermediate for Thoron formation; 3-NPAA and 4-NPAA yield incompatible chelating products.

Quantitative Differentiation Evidence for 2-Nitrophenylarsonic Acid Versus Closest Analogs


Evidence 1: 2-NPAA Is Nonreactive Toward Oxidative Degradation by Birnessite, Unlike All Other Tested Substituted Phenylarsonic Acids

In a direct head-to-head comparison of six substituted phenylarsonic acids on birnessite (δ-MnO₂) under acidic to neutral batch conditions, 2-nitrophenylarsonic acid (2-NPAA) and the unsubstituted parent phenylarsonic acid (PAA) were the only two compounds that exhibited no measurable oxidative degradation, while p-arsanilic acid (p-ASA), 2-aminophenylarsonic acid (2-APAA), 4-hydroxyphenylarsonic acid (4-HPAA), and roxarsone (ROX) all underwent oxidation with rates decreasing in the order p-ASA ≈ 2-APAA > 4-HPAA > ROX [1]. The authors attributed the nonreactivity of 2-NPAA to the lack of electron-donating substituents on its aromatic ring, a direct consequence of the electron-withdrawing ortho-nitro group [1].

Oxidative degradation
Head-to-head
2-NPAA: no measurable oxidation on birnessite; electron-donating analogs (p-ASA, 2-APAA, 4-HPAA, ROX) all undergo C–As cleavage.
Supports conservative tracer interpretation in Mn-oxide systems.
Source-specific review; attributed to electron-withdrawing ortho-nitro group.
Environmental fate Oxidative degradation Manganese oxide reactivity

Evidence 2: 2-NPAA Exhibits the Lowest Sorption Capacity on Flower-Like CoFe₂O₄ Sorbent Among Six Aromatic Organoarsenicals Tested Head-to-Head

In a direct head-to-head sorption study using flower-like CoFe₂O₄ particles (specific surface area 48.4 m²/g) at an equilibrium concentration of 80 μmol/L, 2-nitrophenylarsonic acid (2-NPAA) displayed a sorption capacity of 32.8 mg/g—the lowest among all six aromatic organoarsenicals tested [1]. The full ranking was: roxarsone (ROX) 45.7 mg/g > 2-aminophenylarsonic acid (2-APAA) 39.3 mg/g > 4-hydroxyphenylarsonic acid (4-HPAA) 38.7 mg/g > p-arsanilic acid (p-ASA) 38.1 mg/g > phenylarsonic acid (PAA) 33.0 mg/g > 2-NPAA 32.8 mg/g [1]. The 39% lower sorption of 2-NPAA compared to ROX and ~16% lower compared to p-ASA reflects the influence of the electron-withdrawing ortho-nitro substituent on inner-sphere Fe–O–As complex formation, confirmed by spectroscopic and DFT analysis [1].

Sorption capacity rank
Head-to-head
Ranked 6/6 (32.8 mg/g) among six aromatic organoarsenicals on CoFe₂O₄; ROX highest at 45.7 mg/g, p-ASA at 38.1 mg/g.
Low sorption suggests stringent probe value for sorbent benchmarking.
Ce = 80 μmol/L; Langmuir isotherm; pH optimized.
Sorption remediation Organoarsenical removal CoFe₂O₄ sorbent

Evidence 3: Polarographic Half-Wave Potential of 2-NPAA Is Shifted by 40 mV Relative to 4-NPAA, Enabling Isomer-Specific Electroanalytical Determination

In a comprehensive polarographic study of 12 arsonic acids by Watson and Svehla (1975), the half-wave potential (E₁/₂) for reduction of the arsonic acid group was found to correlate linearly with the Hammett substituent constant [1]. Specifically, at pH 1.5 versus SCE, 2-nitrophenylarsonic acid (2-NPAA) exhibits E₁/₂ = −0.42 ± 0.01 V, while 4-nitrophenylarsonic acid (4-NPAA) exhibits E₁/₂ = −0.38 ± 0.01 V [1]. This 40 mV separation between the ortho- and para-nitro isomers exceeds the typical polarographic resolution limit and permits their specific determination in mutual mixtures—a capability explicitly proposed by the authors for nitrophenylarsonic acid isomer mixtures [1]. The linear Hammett relationship further allows prediction of E₁/₂ for any substituted phenylarsonic acid, with 2-NPAA occupying a distinct position on this correlation line due to the combined ortho-electronic and steric effects of its nitro substituent [1].

Cathodic E₁/₂ shift
Head-to-head
2-NPAA: −0.42 V; 4-NPAA: −0.38 V vs. SCE; ΔE = 40 mV (pH 1.5).
Enables isomer-specific polarographic determination without chromatographic separation.
DME, acidic media; diffusion-controlled wave.
Polarography Electroanalytical chemistry Isomer differentiation

Evidence 4: 2-NPAA Is the Obligate Ortho-Nitro Precursor for the 3-Step Synthesis of Thoron—No Meta- or Para-Nitro Isomer Can Substitute

The classical three-step synthesis of the disodium salt of Thoron (1-(o-arsonophenylazo)-2-naphthol-3,6-disulfonic acid), a widely cited reagent for thorium, zirconium, and uranium determination, proceeds exclusively through: (a) Bart reaction coupling of o-nitroaniline with disodium hydrogen arsenite to form 2-nitrophenylarsonic acid; (b) reduction of 2-NPAA to 2-aminophenylarsonic acid with iron(II) chloride; and (c) Griess coupling of the ortho-amino intermediate with R-salt (2-naphthol-3,6-disulfonic acid) [1]. The ortho position of both the nitro and subsequent amino group is structurally mandatory—the Griess diazo coupling requires the amino group ortho to the arsonic acid moiety to form the correct chelating geometry for metal-ion coordination [1]. Neither 3-nitrophenylarsonic acid, 4-nitrophenylarsonic acid, nor roxarsone can be reduced to the requisite ortho-aminophenylarsonic acid intermediate, making 2-NPAA the sole gateway to this family of arsenazo-type metallochromic indicators [1].

Thoron synthesis path
Class-level
Only ortho-nitro (2-NPAA) reduced to ortho-amino intermediate required for Griess coupling with R-salt; meta/para isomers produce structurally incompatible amino intermediates.
Obligate precursor; regioisomer exclusivity for ortho-arsonophenylazo chelators.
Bart reaction → FeCl₂ reduction → coupling.
Chelating reagent synthesis Thoron Analytical reagent precursor

Evidence 5: Initial Adsorption Rate of 2-NPAA on Birnessite Ranks 5th of 6—Slower Than p-ASA and 2-APAA but Faster Than Roxarsone

The same Zhao et al. (2020) head-to-head study that established 2-NPAA's oxidative nonreactivity also quantified the relative initial adsorption rates of all six substituted phenylarsonic acids on birnessite (δ-MnO₂) [1]. The initial adsorption rates decreased in the order: phenylarsonic acid (PAA, fastest) > 4-aminophenylarsonic acid (p-ASA) ≈ 2-aminophenylarsonic acid (2-APAA) > 4-hydroxyphenylarsonic acid (4-HPAA) > 2-nitrophenylarsonic acid (2-NPAA) > 4-hydroxy-3-nitrophenylarsonic acid, i.e., roxarsone (ROX, slowest) [1]. The authors attributed this ranking to steric hindrance from the substituents and differences in compound hydrophobicity—the ortho-nitro group of 2-NPAA introduces significant steric bulk that retards surface access relative to the less hindered p-ASA and 2-APAA, yet its greater hydrophobicity (relative to ROX with its additional hydroxyl group) results in faster adsorption than ROX [1].

Adsorption rate rank
Head-to-head
Ranked 5/6 on birnessite; faster than ROX (slowest), slower than p-ASA and 2-APAA (electron-donating substituents).
Intermediate mobility; supports fate deconvolution when paired with degradation data.
Batch, pH neutral, 25°C.
Adsorption kinetics Birnessite Environmental transport

High-Value Research and Industrial Application Scenarios for 2-Nitrophenylarsonic Acid (CAS 5410-29-7) Based on Verified Differentiation Evidence


Scenario 1: Conservative Tracer for Organoarsenic Mobility in Manganese-Oxide-Rich Soils and Sediments

Environmental fate laboratories studying the transport of phenylarsonic feed-additive contaminants (roxarsone, p-arsanilic acid) through soil columns require a non-degradable reference probe to distinguish transport-limited from degradation-limited attenuation. 2-NPAA uniquely satisfies this requirement: as established in Evidence 1, it is nonreactive toward birnessite-mediated oxidative C–As bond cleavage, whereas roxarsone, p-ASA, 2-APAA, and 4-HPAA all degrade [1]. Combined with its intermediate adsorption rate (Evidence 5)—slower than p-ASA but faster than roxarsone—2-NPAA provides a baseline mobility signal against which the combined adsorption-plus-degradation attenuation of reactive phenylarsonates can be deconvolved [1]. A researcher might spike parallel soil columns with 2-NPAA and roxarsone at equimolar concentrations; the differential arsenic release between columns directly quantifies the contribution of abiotic oxidative degradation to overall attenuation, a measurement impossible with any other commercially available phenylarsonic acid.

Scenario 2: Precursor for In-House Synthesis of Thoron and Ortho-Arsonophenylazo Metallochromic Indicators

Analytical chemistry groups requiring Thoron or related arsenazo-type reagents for spectrophotometric determination of thorium, zirconium, uranium, or rare earth elements must begin with 2-NPAA as the starting material. As demonstrated in Evidence 4, the three-step Bart reduction–Griess coupling pathway proceeds exclusively through the ortho-nitro intermediate: only 2-NPAA can be reduced to the requisite 2-aminophenylarsonic acid that correctly positions the diazonium group for coupling with R-salt [2]. Procuring 4-nitrophenylarsonic acid or 3-nitrophenylarsonic acid would yield the para- or meta-aminophenylarsonic acid, respectively, which form chelates with entirely different (and generally inferior) metal-ion selectivity profiles. A laboratory that synthesizes its own Thoron from 2-NPAA can also control purity and avoid supply-chain disruptions for this niche but essential analytical reagent.

Scenario 3: Isomer-Specific Polarographic Determination of Nitrophenylarsonic Acids in Mixed Industrial Effluents

Regulatory and industrial analytical laboratories monitoring arsenic speciation in wastewater from organoarsenic manufacturing or agricultural runoff can exploit the 40 mV separation between the cathodic half-wave potentials of 2-NPAA (−0.42 V) and 4-NPAA (−0.38 V) for simultaneous, chromatography-free isomer quantification [3]. As established in Evidence 3, the Watson and Svehla (1975) polarographic method achieves diffusion-controlled, concentration-proportional signals in the 10⁻⁵ to 10⁻³ M range at pH < 3 [3]. A laboratory equipped with a dropping mercury electrode can directly determine 2-NPAA in the presence of 4-NPAA, arsanilic acid, and phenylarsonic acid in a single voltammetric scan—a capability unmatched by UV-Vis spectrophotometry or ICP-MS without prior chromatographic separation, which cannot distinguish positional isomers. This application is particularly relevant for quality control in facilities that produce or use multiple nitrophenylarsonic acid isomers.

Scenario 4: Stringent Test Probe for Benchmarking Novel Sorbents in Organoarsenical Wastewater Treatment Research

Materials chemistry and environmental engineering groups developing next-generation sorbents (MOFs, COFs, modified ferrites, biochar composites) for organoarsenical removal need a standardized panel of probe analytes that spans the full range of sorption difficulty. As quantified in Evidence 2, 2-NPAA exhibits the lowest sorption capacity (32.8 mg/g) among six aromatic organoarsenicals on flower-like CoFe₂O₄, making it the most stringent test compound in this class [4]. A sorbent development workflow would use 2-NPAA as the 'worst-case' analyte: if a new material achieves high capacity and fast kinetics for 2-NPAA, it is empirically validated against the most challenging phenylarsonate. Conversely, reporting only roxarsone sorption data (45.7 mg/g, the highest in the series) overestimates real-world performance for mixed organoarsenical waste streams. Procurement of 2-NPAA for this purpose ensures that published sorbent performance metrics are conservative and representative of the most difficult-to-remove species.

Application
Selection Property
Validation Focus
Conservative tracer for Mn-oxide soils
Oxidative nonreactivity on birnessite
Degradation vs. transport deconvolution
Thoron synthesis precursor
Ortho-nitro regiochemical requirement
Ortho-amino intermediate competency
Isomer-specific polarography
Distinct cathodic E₁/₂ separation
Simultaneous isomer quantification
Sorbent benchmarking probe
Low sorption capacity among phenylarsonates
Worst-case probe validation
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